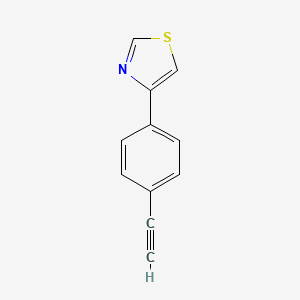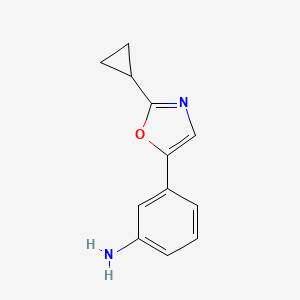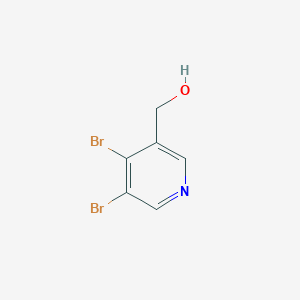![molecular formula C14H23N B13978541 (R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)
(R)-1-[4-(tert-butyl)phenyl]butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[4-(tert-butyl)phenyl]butylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(tert-butyl)phenyl]butylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine and an acid catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-1-[4-(tert-butyl)phenyl]butylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-[4-(tert-butyl)phenyl]butylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Nitro derivatives, halogenated derivatives
Wissenschaftliche Forschungsanwendungen
®-1-[4-(tert-butyl)phenyl]butylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-1-[4-(tert-butyl)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-[4-(tert-butyl)phenyl]ethylamine
- ®-1-[4-(tert-butyl)phenyl]propylamine
- ®-1-[4-(tert-butyl)phenyl]isobutylamine
Uniqueness
®-1-[4-(tert-butyl)phenyl]butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
(1R)-1-(4-tert-butylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13H,5-6,15H2,1-4H3/t13-/m1/s1 |
InChI-Schlüssel |
DSYIDEPUMHXPNP-CYBMUJFWSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


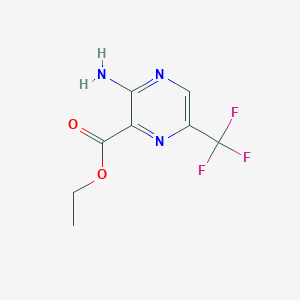
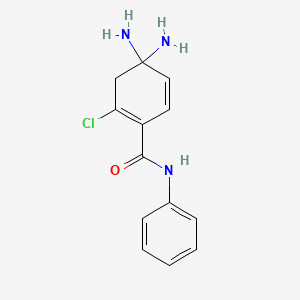
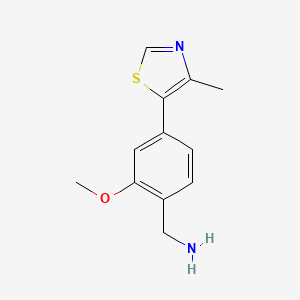
![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)
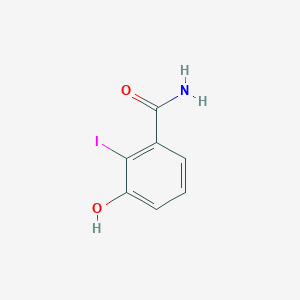


![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
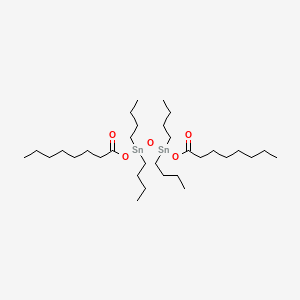
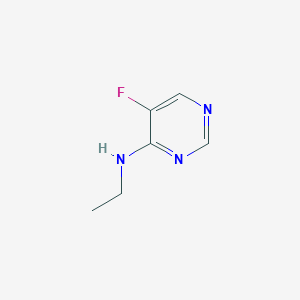
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
